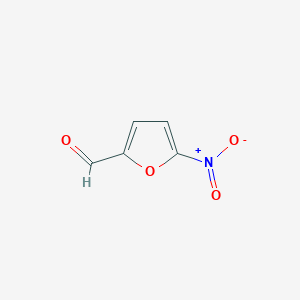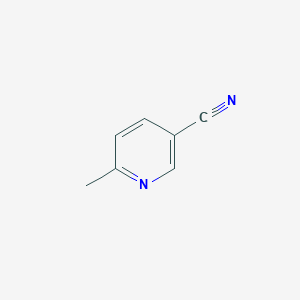
5-氰基-2-甲基吡啶
描述
5-Cyano-2-picoline, also known as 5-Cyano-2-picoline, is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Cyano-2-picoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135042. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Cyano-2-picoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-2-picoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学性质
“5-氰基-2-甲基吡啶”是一种白色至淡奶油色至奶油色至黄色至棕色结晶粉末 . 它的分子式为C7H6N2 . 该化合物也称为6-甲基吡啶-3-腈 .
烟酸的生产
“5-氰基-2-甲基吡啶”的重要应用之一是生产烟酸 . 烟酸是一种天然存在的吡啶羧酸,存在于维生素PP中,是人类和动物必需的营养物质,用作抗泻剂 . 在工业上,烟酸主要通过用硝酸氧化5-乙基-2-甲基吡啶来生产 .
饲料添加剂
烟酸可由“5-氰基-2-甲基吡啶”生产,用作饲料添加剂 . 它是处于压力状态的动物(特别是农场动物)在肠道微生物群失调时的必需营养物质,其缺乏会导致健康问题,并损害动物的繁殖和生长 .
食品添加剂和医药用途
作用机制
Target of Action
5-Cyano-2-methylpyridine, also known as 6-Methylnicotinonitrile or 5-Cyano-2-picoline, primarily targets enzymes involved in metabolic pathways. Notably, it has been used in the synthesis of inhibitors for inosine 5’-monophosphate dehydrogenase (IMPDH) and procollagen C-proteinase . IMPDH is crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, while procollagen C-proteinase is involved in collagen maturation.
属性
IUPAC Name |
6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLOYQAQGYUPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300134 | |
| Record name | 5-Cyano-2-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-48-8 | |
| Record name | 3222-48-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Cyano-2-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 6-Methylnicotinonitrile?
A1: 6-Methylnicotinonitrile can be synthesized through several routes. One common approach involves the reaction of malononitrile with 4-methylpentan-2-one and an aryl carboxaldehyde in the presence of ammonium acetate []. Another method utilizes ylidenemalononitrile enamines, which undergo cyclization reactions with various reagents to afford substituted nicotinonitriles, including 6-Methylnicotinonitrile derivatives [].
Q2: What are the key structural features of 6-Methylnicotinonitrile?
A2: 6-Methylnicotinonitrile is a pyridine derivative with a methyl group at the 6th position and a nitrile group at the 5th position.
Q3: What types of biologically active compounds can be synthesized using 6-Methylnicotinonitrile as a starting material?
A3: 6-Methylnicotinonitrile serves as a valuable precursor for a diverse range of compounds, including:
- Pyridopyrimidines: These compounds are synthesized by reacting 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride followed by treatment with hydrogen chloride []. They have shown potential biological activities.
- Substituted Nicotinamides: These derivatives, synthesized through various modifications of the 6-Methylnicotinonitrile core [], exhibit a wide range of pharmacological activities.
- Thiosemicarbazones: Derivatives incorporating the 6-methylnicotinonitrile moiety have been explored for their anticancer activity, specifically as inhibitors of ribonucleotide reductase [].
Q4: Have any structure-activity relationship (SAR) studies been conducted on derivatives of 6-Methylnicotinonitrile?
A4: Yes, SAR studies have been conducted, particularly with thiosemicarbazone derivatives of 6-methylnicotinonitrile. Research suggests that the presence of small alkylamino substituents, like methylamino, ethylamino, and allylamino, at the 5-position of the pyridine ring significantly enhances the inhibitory activity against ribonucleotide reductase and improves antitumor activity in mice [].
Q5: Are there any reported applications of 6-Methylnicotinonitrile derivatives in medicinal chemistry?
A5: While the provided abstracts do not discuss specific drug candidates, the research highlights the potential of 6-Methylnicotinonitrile derivatives in medicinal chemistry:
- Anticancer Agents: The potent inhibition of ribonucleotide reductase by certain 6-Methylnicotinonitrile thiosemicarbazones suggests their potential as anticancer agents [].
- Anti-breast Cancer Agents: Research indicates the development of novel 3-pyridinecarbonitriles, structurally related to 6-Methylnicotinonitrile, incorporating sulfonamide moieties, as potential anti-breast cancer agents [, ].
Q6: What are the limitations of using 6-Methylnicotinonitrile in organic synthesis?
A6: While 6-Methylnicotinonitrile offers versatility, some limitations exist:
- Yield Variability: The yields of reactions involving 6-Methylnicotinonitrile and its derivatives can be inconsistent and substrate-dependent, ranging from trace amounts to good yields [].
- Limited Scope: The scope of some reactions, such as those using ylidenemalononitrile enamines, might be limited to specific substrates and reaction conditions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



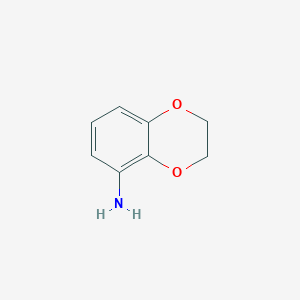
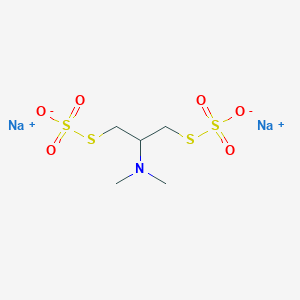

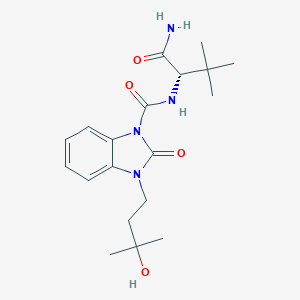

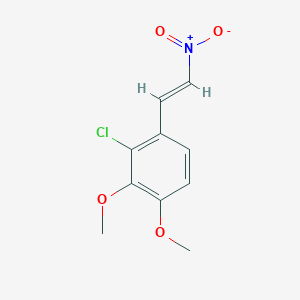
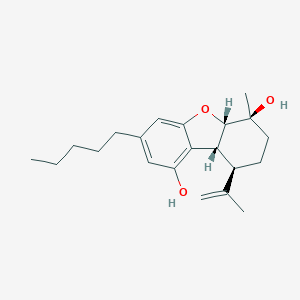

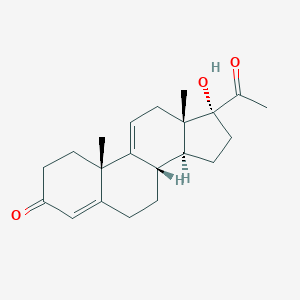
![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)

